molecular formula C11H18O3 B13690876 Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate

Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13690876
M. Wt: 198.26 g/mol
InChI Key: NPXZCJUXZPTTLI-UHFFFAOYSA-N
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Description

Methyl 5-(Hydroxymethyl)bicyclo[222]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is characterized by a bicyclic structure, which includes a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents to introduce the hydroxymethyl and carboxylate ester groups. One common method involves the esterification of 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)bicyclo[2.2.2]octane-2-carboxylate.

    Reduction: 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclic structure and the positioning of the hydroxymethyl and carboxylate ester groups. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-14-11(13)10-5-7-2-3-8(10)4-9(7)6-12/h7-10,12H,2-6H2,1H3

InChI Key

NPXZCJUXZPTTLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1CC2CO

Origin of Product

United States

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